molecular formula C19H22F3N3O2 B3014936 Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate CAS No. 827594-59-2

Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate

Cat. No.: B3014936
CAS No.: 827594-59-2
M. Wt: 381.399
InChI Key: CUXNDQFGQMBBKY-UHFFFAOYSA-N
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Description

Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 827594-59-2) is a pyrazolopyrimidine derivative characterized by a tetrahydropyrimidine core fused to a pyrazole ring. Key structural features include a 4-isopropylphenyl group at position 5 and a trifluoromethyl group at position 7, with an ethyl ester at position 2.

Pyrazolo[1,5-a]pyrimidine derivatives are of interest due to their structural versatility, enabling modifications that influence electronic, steric, and pharmacokinetic properties. Below, we compare the target compound with structurally related analogs to highlight differences in synthesis, physicochemical properties, and biological relevance.

Properties

IUPAC Name

ethyl 5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O2/c1-4-27-18(26)15-10-17-23-14(9-16(19(20,21)22)25(17)24-15)13-7-5-12(6-8-13)11(2)3/h5-8,10-11,14,16,23H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXNDQFGQMBBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)C(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate typically involves multi-step organic reactions. One common route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the pyrazolo[1,5-A]pyrimidine core, potentially reducing double bonds or other functional groups.

    Substitution: The trifluoromethyl group and the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group might yield a ketone, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

The compound’s potential bioactivity makes it a candidate for drug development. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it attractive for pharmaceutical applications .

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for functional materials with specific properties such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism by which Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to biological targets by increasing lipophilicity and improving metabolic stability .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Substituent Comparison of Key Analogs
Compound Name Position 5 Substituent Position 7 Substituent Notable Features References
Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate 4-isopropylphenyl trifluoromethyl High lipophilicity; discontinued commercial status
Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate 4-fluorophenyl trifluoromethyl Enhanced electronegativity; potential for improved target binding
Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate methyl trifluoromethyl Reduced steric bulk; higher aqueous solubility
Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 4-methoxyphenyl trifluoromethyl Electron-donating methoxy group; altered electronic profile
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate trifluoromethyl 4-bromophenyl Tetrazolo core (vs. pyrazolo); bromine enhances halogen bonding potential
Key Observations:
  • Lipophilicity : The 4-isopropylphenyl group in the target compound increases lipophilicity compared to analogs with smaller substituents (e.g., methyl or fluorine). This may enhance membrane permeability but reduce aqueous solubility .
  • Electronic Effects : The trifluoromethyl group at position 7 is a common feature, contributing to metabolic stability and electronegativity. Fluorine (4-fluorophenyl analog) further enhances these effects .
  • Core Heterocycle : Replacement of the pyrazole ring with tetrazole () alters hydrogen-bonding capacity and pharmacological activity, as seen in elastase inhibition studies .
Physicochemical Properties :
  • Molecular Weight : The target compound (CₙHₓF₃N₃O₂) has a higher molecular weight (~395 g/mol) compared to the methyl-substituted analog (C₁₄H₁₆F₃N₃O₂, ~339 g/mol), influencing bioavailability.
  • Solubility : Bulkier substituents (e.g., isopropylphenyl) reduce solubility in polar solvents, whereas methyl or methoxy groups improve it .
  • Stability : The trifluoromethyl group enhances metabolic resistance, a feature shared across analogs .

Biological Activity

Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate (commonly referred to as compound 1) is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the compound's antifungal, insecticidal, and anticancer properties based on recent studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22F3N3O
  • Molecular Weight : 357.39 g/mol
  • CAS Number : 712319-13-6

The compound features a tetrahydropyrazolo-pyrimidine core structure, which is known for its versatility in medicinal chemistry. The trifluoromethyl group is particularly noteworthy for its influence on biological activity and pharmacokinetics.

Antifungal Activity

Recent studies have evaluated the antifungal efficacy of compound 1 against various fungal strains. The results are summarized in Table 1.

Fungal StrainInhibition Rate (%)Control (Tebuconazole) (%)
Botrytis cinerea96.76 - 10096.45
Sclerotinia sclerotiorum82.7383.34
Botryosphaeria dothidea60.48 - 90.12Not specified
Phomopsis sp.54.37 - 82.34Not specified
Colletotrichum gloeosporioides35.12 - 69.75Not specified

The compound demonstrated excellent antifungal activity against B. cinerea, with some derivatives achieving complete inhibition (100%). These results suggest that compound 1 could serve as a promising candidate for agricultural applications in controlling fungal diseases.

Insecticidal Activity

The insecticidal properties of compound 1 were assessed against common agricultural pests such as Spodoptera frugiperda and Mythimna separata. The findings are presented in Table 2.

Insect SpeciesMortality Rate (%)Control (Chlorantraniliprole) (%)
Spodoptera frugiperda13.3 - 90.0Not specified
Mythimna separata16.7 - 86.7Not specified

The mortality rates varied significantly among the tested compounds, with some achieving up to 90% mortality against S. frugiperda. This indicates that compound 1 has potential as an insecticide, although further optimization may be necessary to enhance efficacy.

Anticancer Activity

The anticancer potential of compound 1 was investigated using various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer). The results are summarized in Table 3.

Cell LineInhibition Rate (%) at 5 μg/mlControl (Doxorubicin) (%)
PC3Up to 64.20Higher
K562Up to 37.80Higher
HelaUp to 48.25Higher
A549Up to 40.78Higher

While the anticancer activities were lower than those of doxorubicin, several derivatives showed moderate inhibition rates against PC3 cells, suggesting that structural modifications could enhance their efficacy.

Structure-Activity Relationship (SAR)

Preliminary SAR studies indicate that the presence of the isopropyl and trifluoromethyl groups significantly contributes to the biological activities observed in compound 1. Variations in these substituents may lead to improved potency and selectivity against specific targets.

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